Fmoc-L-norleucine n-hydroxysuccinimide ester chemical structure and formula.
Fmoc-L-norleucine n-hydroxysuccinimide ester chemical structure and formula.
An In-depth Technical Guide to Fmoc-L-norleucine N-hydroxysuccinimide ester
Abstract
Fmoc-L-norleucine N-hydroxysuccinimide ester (Fmoc-Nle-OSu) is a pivotal reagent in modern peptide chemistry, primarily utilized for the incorporation of the non-proteinogenic amino acid L-norleucine into synthetic peptides. This guide provides a comprehensive technical overview of its chemical structure, properties, and core applications. We will delve into the mechanistic principles behind its use in Solid-Phase Peptide Synthesis (SPPS), detailing the roles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the N-hydroxysuccinimide (NHS) ester activating group. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven protocols, causality behind experimental choices, and critical quality control considerations to ensure successful and reproducible outcomes.
Introduction: The Significance of Fmoc-Nle-OSu in Peptide Synthesis
The synthesis of peptides with tailored biological functions is a cornerstone of drug discovery and biomedical research. The introduction of non-proteinogenic amino acids, such as L-norleucine, is a key strategy to enhance peptide stability, modulate bioactivity, and improve pharmacokinetic profiles. L-norleucine, an isomer of leucine, is particularly valuable for probing hydrophobic interactions within peptide-receptor binding sites without the steric bulk of branched-chain isomers.
Fmoc-L-norleucine N-hydroxysuccinimide ester is an activated form of L-norleucine designed for efficient incorporation into a growing peptide chain during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The molecule is engineered with two key functional components:
-
The Fmoc Group: A base-labile protecting group attached to the α-amino group of norleucine. It prevents unwanted polymerization during the coupling reaction and is selectively removed under mild basic conditions that do not affect acid-labile side-chain protecting groups, ensuring orthogonal protection.[2][3]
-
The N-hydroxysuccinimide (NHS) Ester: An activating group that converts the carboxyl group of norleucine into a highly reactive ester. This "active ester" readily reacts with the free N-terminal amine of the resin-bound peptide to form a stable amide bond.[4][5]
This dual-functionality makes Fmoc-Nle-OSu a robust and reliable building block for the precise assembly of complex peptides.[1]
Chemical Structure and Physicochemical Properties
The precise chemical identity and properties of Fmoc-Nle-OSu are critical for its effective use. The structure consists of the L-norleucine backbone protected at the amine terminus by an Fmoc group and activated at the carboxyl terminus as an NHS ester.
Chemical Structure and Formula
The chemical structure can be conceptually broken down into its three constituent parts: the Fmoc protecting group, the L-norleucine residue, and the N-hydroxysuccinimide ester activating group.
Caption: Molecular components of Fmoc-L-norleucine N-hydroxysuccinimide ester.
Quantitative Data Summary
A summary of the key quantitative data for Fmoc-L-norleucine N-hydroxysuccinimide ester is provided below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₂₆N₂O₆ | [6] |
| Molecular Weight | 450.48 g/mol | [6] |
| Exact Mass | 450.17900 g/mol | [6][7] |
| CAS Number | 201026-08-6 | [6][8] |
| Appearance | White to off-white powder | [1][7] |
| Storage Conditions | -15°C to 4°C | [6][8] |
| Purity (HPLC) | Typically ≥98% | [6] |
Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)
The utility of Fmoc-Nle-OSu is defined by the precise and sequential chemical reactions it undergoes during an SPPS cycle. The process is cyclical, involving deprotection of the resin-bound peptide followed by the coupling of the next activated amino acid.
The SPPS Cycle: Deprotection and Coupling
-
N-Terminal Deprotection: The cycle begins with the removal of the Fmoc group from the N-terminus of the peptide chain anchored to the solid support. This is achieved by treatment with a mild base, typically a 20-30% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][9][10] The mechanism involves β-elimination, which releases the free amine and generates a dibenzofulvene-piperidine adduct that is washed away.[11]
-
Coupling Reaction: The newly exposed free amine of the resin-bound peptide acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the Fmoc-Nle-OSu's NHS ester.[4][12] This addition-elimination reaction forms a stable, irreversible amide (peptide) bond and releases N-hydroxysuccinimide as a byproduct.[12] The choice of solvent (typically DMF) is critical as it must effectively solvate all reactants to facilitate the reaction.[10]
Caption: The core workflow of an Fmoc-SPPS cycle for one amino acid addition.
Causality of Reaction Conditions
-
pH and Nucleophilicity: The coupling reaction is highly pH-dependent. The N-terminal amine must be unprotonated (-NH₂) to be nucleophilic. Therefore, reactions are typically performed under neutral to slightly basic conditions (pH 7.2-8.5).[5][12][13] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the peptide for the NHS ester.[12]
-
Solvent Choice: Polar aprotic solvents like DMF or NMP are essential. They swell the resin, making reactive sites accessible, and effectively dissolve the protected amino acid and the growing peptide chain, which is critical for reaction kinetics.[10]
-
Competition with Hydrolysis: The primary competing side reaction is the hydrolysis of the NHS ester by water.[4][12] While the aminolysis reaction is significantly faster, it is crucial to use anhydrous solvents and reagents to maximize coupling efficiency. The rate of hydrolysis increases with pH.[5]
Experimental Protocol: Incorporation of Fmoc-Nle-OSu in Manual SPPS
This protocol describes a self-validating system for the manual incorporation of Fmoc-L-norleucine onto a resin-bound peptide chain on a 0.1 mmol scale.
Materials:
-
Peptide synthesis vessel
-
Rink Amide resin (or other suitable resin) with a free N-terminal amine
-
Fmoc-L-norleucine N-hydroxysuccinimide ester (Fmoc-Nle-OSu)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Kaiser Test Kit
Protocol Steps:
-
Resin Preparation:
-
If starting from a new Fmoc-protected resin, perform an initial deprotection step (see step 2) to expose the first amine group.
-
Ensure the resin is properly swelled by washing with DMF (3 x 10 mL). Agitate for 1-2 minutes per wash.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5 minutes. Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[14] This two-stage process ensures complete removal of the Fmoc group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[15]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-Nle-OSu (relative to the resin loading, e.g., 0.3-0.5 mmol) in ~5 mL of DMF.
-
Add this solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.[15]
-
Rationale: Using a molar excess of the activated amino acid drives the reaction to completion, overcoming kinetic barriers and compensating for any potential hydrolysis of the NHS ester.
-
-
Monitoring the Coupling Reaction (Self-Validation):
-
After the planned reaction time, take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test. This colorimetric test detects free primary amines.
-
Positive Result (Blue Beads): Indicates incomplete coupling. The reaction should be allowed to proceed longer, or a second coupling may be necessary.
-
Negative Result (Yellow/Colorless Beads): Indicates the reaction is complete, as no free primary amines remain.[15]
-
-
Trustworthiness: The Kaiser test is a critical in-process control that validates the completion of each coupling step before proceeding, preventing the formation of deletion sequences.
-
-
Washing:
-
Once the coupling is complete (Kaiser test negative), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and the NHS byproduct.
-
The resin is now ready for the next cycle of deprotection and coupling.
Quality Control and Purity Assessment
The purity of the incoming Fmoc-Nle-OSu reagent is paramount for the synthesis of high-quality peptides.[16] Impurities can lead to truncated sequences, side-product formation, and difficult purification challenges.
Common Impurities and Their Impact:
-
D-enantiomer: Leads to the formation of diastereomeric peptides that are often difficult to separate from the desired product.[16]
-
Free L-norleucine: Can cause double-insertion events in the peptide sequence.[16]
-
Fmoc-Nle-OH (unactivated acid): Will not couple and effectively acts as an inert impurity, but its presence indicates potential degradation of the active ester.
Recommended Analytical Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the chemical purity of the reagent. A gradient method is typically used to separate the main component from any synthesis-related impurities.[16] Purity should be ≥98%.
-
Chiral HPLC: Essential for determining the enantiomeric purity and ensuring the content of the D-enantiomer is acceptably low (typically <0.2%).[16][17]
-
Mass Spectrometry (MS): Confirms the identity of the compound by verifying its molecular weight.
Storage and Handling
Storage: Fmoc-L-norleucine N-hydroxysuccinimide ester is susceptible to hydrolysis. To ensure its long-term stability and reactivity, it must be stored under stringent conditions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator to protect from moisture.
Handling:
-
Always handle the reagent in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Avoid inhalation of dust.
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.
Conclusion
Fmoc-L-norleucine N-hydroxysuccinimide ester is a highly effective and indispensable reagent for the site-specific incorporation of norleucine into synthetic peptides via Fmoc-SPPS. Its design, combining a base-labile protecting group with a highly reactive NHS ester, allows for efficient and controlled peptide chain elongation. By understanding the underlying chemical mechanisms, adhering to validated protocols, and implementing rigorous quality control, researchers can leverage this building block to create novel peptides with enhanced properties for therapeutic and research applications.
References
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
-
Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). Available at: [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Royal Society of Chemistry. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. AcadeChem. Available at: [Link]
-
A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health (NIH). Available at: [Link]
-
Fmoc-L-Nle-OH. Matrix Innovation. Available at: [Link]
-
Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. Aapptec Peptides. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]
- Methods and protocols of modern solid phase peptide synthesis. N/A.
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Biosynthesis. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). Available at: [Link]
- Amino Acid Deriv
-
Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. National Institutes of Health (NIH). Available at: [Link]
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